molecular formula C26H20ClN5O5 B2953414 N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 894259-67-7

N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2953414
CAS No.: 894259-67-7
M. Wt: 517.93
InChI Key: LEIYFJHNGLFPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex heterocyclic compound featuring a dihydroquinazolinone core fused with a 1,2,4-oxadiazole moiety. The structure includes a 3-chloro-4-methoxyphenyl group attached via an acetamide linker, which is further substituted with a 3-phenyl-1,2,4-oxadiazole methyl group.

Properties

CAS No.

894259-67-7

Molecular Formula

C26H20ClN5O5

Molecular Weight

517.93

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide

InChI

InChI=1S/C26H20ClN5O5/c1-36-21-12-11-17(13-19(21)27)28-22(33)14-31-20-10-6-5-9-18(20)25(34)32(26(31)35)15-23-29-24(30-37-23)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,28,33)

InChI Key

LEIYFJHNGLFPEG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews available literature on its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound can be represented by the following structural formula:

C18H16ClN3O4\text{C}_{18}\text{H}_{16}\text{ClN}_3\text{O}_4

This structure features a chloro-methoxy-substituted phenyl group linked to a quinazoline core, which is further substituted with an oxadiazole moiety. The unique combination of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline structures. For instance, derivatives of oxadiazoles have been shown to exhibit significant inhibitory effects on various cancer cell lines. In particular:

  • Mechanism of Action : The compound's mechanism appears to involve inhibition of key signaling pathways associated with cancer cell proliferation and survival. Notably, compounds with similar structures have demonstrated activity against EGFR and Src kinases, which are critical in cancer progression .
  • In Vitro Studies : In vitro evaluations have shown that derivatives similar to this compound exhibit IC50 values ranging from 0.24 µM to 6.82 µM against various cancer cell lines including MDA-MB-435 (melanoma), HCT-116 (colon cancer), and PC-3 (prostate cancer) .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the phenyl and oxadiazole rings significantly influence the biological activity:

Substituent Effect on Activity
Chloro groupEnhances cytotoxicity
Methoxy groupContributes to increased solubility
Oxadiazole moietyEssential for anticancer activity

These findings suggest that specific substitutions can enhance the efficacy of the compound against cancer cells.

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds:

  • Zhang et al. Study : This study synthesized several oxadiazole derivatives and evaluated their anticancer properties using TRAP PCR-ELISA assays. One compound exhibited an IC50 value of 1.18 µM against multiple cancer cell lines .
  • NCI Evaluation : Compounds were screened against a panel of cancer types by the National Cancer Institute (NCI), revealing promising results for derivatives with similar structural features .

Comparison with Similar Compounds

N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide

  • Structural Similarities : Shares the 3-chloro-4-methoxyphenyl acetamide backbone and a 1,2,4-oxadiazole substituent.
  • Differences: Replaces the dihydroquinazolinone core with a 2-oxopyridine ring and introduces a 4-chlorophenyl group on the oxadiazole.
  • Synthesis : Likely synthesized via cyclization reactions involving oxadiazole precursors, though exact protocols are unspecified .

N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

  • Structural Similarities : Contains a chloro-substituted phenylacetamide backbone.
  • Differences: Substitutes the oxadiazole and dihydroquinazolinone groups with a 1,2,4-triazole ring and sulfanyl linkage.
  • Biological Relevance : Sulfanyl groups often enhance metabolic stability, which may differ from the oxadiazole’s electronic effects .

Analogues with Acetamide Linkers and Heterocyclic Cores

N-(5-(R-benzyl)-1,3-thiazol-2-yl)-2-chloroacetamides

  • Structural Similarities : Utilizes acetamide linkers to connect aromatic and heterocyclic groups.
  • Differences: Employs a thiazole ring instead of quinazolinone or oxadiazole, with chloroacetamide functionality.
  • Synthesis: Prepared via reactions between 2-amino-5-aryl-methylthiazoles and chloroacetyl chloride .

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

  • Structural Similarities: Features a dihydroquinazolinone core and acetamide linker.
  • Differences : Lacks the oxadiazole substituent and incorporates a dichlorophenylmethyl group.

Analogues with Triazole or Thiazolidinone Moieties

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

  • Structural Similarities : Combines an acetamide linker with a chlorophenyl group.
  • Differences : Replaces oxadiazole with a triazole ring and naphthalene substituent.
  • Synthesis : Synthesized via 1,3-dipolar cycloaddition between azides and alkynes, a common method for triazole formation .

N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides

  • Structural Similarities : Acetamide-based linker with aromatic/heterocyclic groups.
  • Differences: Incorporates a thiazolidinone ring and coumarin-derived substituent.
  • Synthesis : Prepared via reactions between hydrazides and mercaptoacetic acid under ZnCl₂ catalysis .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Dihydroquinazolinone 3-Phenyl-1,2,4-oxadiazole, 3-Cl-4-MeO-Ph Not explicitly reported
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Dihydroquinazolinone 2,4-Dichlorophenylmethyl Anticonvulsant
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole Naphthalene-oxy-methyl Not explicitly reported
N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Triazole Sulfanyl, Ethoxyphenyl Not explicitly reported
N-(5-(R-benzyl)-1,3-thiazol-2-yl)-2-chloroacetamides Thiazole Chloroacetamide, R-benzyl Antimicrobial (inferred from class)

Key Findings and Implications

  • Structural Diversity: The target compound’s dihydroquinazolinone-oxadiazole hybrid distinguishes it from analogues with triazole, thiazole, or pyridine cores.
  • Bioactivity Gaps : While analogues like show anticonvulsant activity, the target’s pharmacological profile remains uncharacterized in the provided evidence.
  • Synthetic Complexity: The oxadiazole and dihydroquinazolinone groups likely require multi-step syntheses involving cyclization or cycloaddition, contrasting with simpler triazole or thiazole formations .

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound, and how can reaction yields be optimized?

The synthesis involves constructing the quinazoline-dione core, followed by functionalization with the 1,2,4-oxadiazole and acetamide moieties. A multi-step approach is typical:

  • Quinazoline-dione formation : Start with methyl 2-isothiocyanatobenzoate and glycine to generate a thioxoquinazoline intermediate, which is oxidized to the dione using hydrogen peroxide .
  • Oxadiazole incorporation : React the dione with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde via reductive amination or nucleophilic substitution.
  • Acetamide coupling : Use carbonyldiimidazole (CDI) or chloroacetyl chloride to conjugate the chloromethoxyphenyl group to the quinazoline nitrogen.

Q. Optimization :

  • Solvent choice (e.g., dioxane or DMF) and temperature control (20–25°C) improve regioselectivity .
  • Catalysts like triethylamine enhance reaction efficiency during chloroacetyl chloride coupling .
  • Monitor reactions via TLC and purify intermediates via recrystallization (ethanol-DMF mixtures) .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry. For example, the oxadiazole methylene proton appears as a singlet (~δ 4.5–5.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C27_{27}H21_{21}ClN4_4O5_5).
  • X-ray crystallography : Resolves 3D conformation, particularly for the quinazoline-dione and oxadiazole rings .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Q. What in vitro models are suitable for initial bioactivity screening?

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents, with ED50_{50} calculations .
  • Anticancer assays : Screen against NCI-60 cell lines, focusing on GI50_{50} values for compounds with quinazoline cores .
  • Enzyme inhibition : Test inhibition of kinases (e.g., EGFR) or dihydrofolate reductase (DHFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

  • Substituent variation : Modify the 3-phenyl group on the oxadiazole or the chloromethoxyphenyl moiety to alter lipophilicity and target affinity. For example:
    • Electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring enhance anticonvulsant activity .
    • Bulky substituents on the oxadiazole improve kinase selectivity .
  • Scaffold hopping : Replace the quinazoline-dione with pyridopyrimidinone to assess metabolic stability .

Q. Methodology :

  • Synthesize analogs with systematic substituent changes (e.g., R = 3-Cl, 4-OMe, 2,4-diF) .
  • Corrogate bioactivity data with computational descriptors (e.g., logP, polar surface area) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay variability : Standardize protocols (e.g., cell line origin, incubation time). For example, conflicting IC50_{50} values in EGFR inhibition may arise from differences in ATP concentrations .
  • Metabolic interference : Evaluate cytochrome P450 interactions using liver microsomes. A compound inactive in vivo may be rapidly metabolized despite in vitro potency .
  • Structural confirmation : Re-validate compound identity via X-ray crystallography if bioactivity diverges from analogs .

Q. What computational approaches predict target binding and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The oxadiazole group may form hydrogen bonds with Lys721 .
  • MD simulations : Assess stability of the quinazoline-dione in the ATP-binding pocket over 100 ns trajectories.
  • ADMET prediction : SwissADME estimates bioavailability (e.g., high logP >5 may reduce solubility) .

Q. How can reaction scalability be improved without compromising yield?

  • Flow chemistry : Continuous synthesis of intermediates reduces side reactions .
  • Catalyst recycling : Immobilize Pd catalysts for Suzuki-Miyaura couplings to minimize metal leaching .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.